4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Chlorination and Methylation: The chlorination and methylation of the imidazo[1,2-a]pyridine core can be achieved using reagents such as N-chlorosuccinimide (NCS) and methyl iodide (CH3I), respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydrazinyl positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, under reflux or microwave-assisted conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with potential loss of the chloro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro or hydrazinyl groups.
Scientific Research Applications
4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl methyl ether
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to its specific combination of the imidazo[1,2-a]pyridine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H10ClN5S |
---|---|
Molecular Weight |
279.75 g/mol |
IUPAC Name |
[4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H10ClN5S/c1-6-10(8-5-18-11(15-8)16-13)17-4-7(12)2-3-9(17)14-6/h2-5H,13H2,1H3,(H,15,16) |
InChI Key |
YALUTIZZBUNSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3=CSC(=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.